molecular formula C13H7F2NO B6375996 2-Cyano-4-(3,4-difluorophenyl)phenol, 95% CAS No. 1261919-03-2

2-Cyano-4-(3,4-difluorophenyl)phenol, 95%

Cat. No. B6375996
CAS RN: 1261919-03-2
M. Wt: 231.20 g/mol
InChI Key: ACIAAIGOKJUCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-(3,4-difluorophenyl)phenol, also known as 2C-F-Phenol, is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol, methanol, and dimethyl sulfoxide (DMSO). 2C-F-Phenol has been used in a variety of research studies, due to its unique chemical structure and properties.

Scientific Research Applications

2-Cyano-4-(3,4-difluorophenyl)phenol, 95% has been used in a variety of scientific research studies due to its unique properties. It has been used as a reagent in the synthesis of other compounds, such as 2-cyano-4-(3,4-difluorobenzyl)phenols and 2-cyano-4-(3,4-difluorophenyl)benzoic acids. It has also been used as an intermediate in the synthesis of other compounds, such as 2-cyano-4-(3,4-difluorophenyl)benzoic acid and 3,4-difluorophenylacetic acid. In addition, 2-Cyano-4-(3,4-difluorophenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.

Mechanism of Action

2-Cyano-4-(3,4-difluorophenyl)phenol, 95% has been studied for its potential mechanism of action in various scientific research studies. It has been found to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been found to inhibit the activity of enzymes involved in the metabolism of a variety of compounds, such as steroids and fatty acids. In addition, 2-Cyano-4-(3,4-difluorophenyl)phenol, 95% has been found to interact with a variety of receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
2-Cyano-4-(3,4-difluorophenyl)phenol, 95% has been studied for its potential biochemical and physiological effects in various scientific research studies. It has been found to have antifungal, antibacterial, and antiviral properties. It has also been found to have anti-inflammatory, antinociceptive, and analgesic properties. In addition, 2-Cyano-4-(3,4-difluorophenyl)phenol, 95% has been found to have neuroprotective and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of 2-Cyano-4-(3,4-difluorophenyl)phenol, 95% in laboratory experiments has both advantages and limitations. One of the main advantages of using 2-Cyano-4-(3,4-difluorophenyl)phenol, 95% is that it is a relatively stable compound, which makes it ideal for use in laboratory experiments. Additionally, 2-Cyano-4-(3,4-difluorophenyl)phenol, 95% is relatively inexpensive and easy to obtain. However, one of the main limitations of using 2-Cyano-4-(3,4-difluorophenyl)phenol, 95% is that it is a relatively toxic compound, which can make it difficult to work with in certain laboratory experiments.

Future Directions

The use of 2-Cyano-4-(3,4-difluorophenyl)phenol, 95% in scientific research is still in its early stages, and there are many potential future directions for research. One potential direction is the development of new and improved synthesis methods for 2-Cyano-4-(3,4-difluorophenyl)phenol, 95%. Additionally, further research could be conducted on the biochemical and physiological effects of 2-Cyano-4-(3,4-difluorophenyl)phenol, 95%, as well as its potential mechanism of action. Furthermore, research could be conducted on the potential therapeutic applications of 2-Cyano-4-(3,4-difluorophenyl)phenol, 95%, such as its potential use in the treatment of various diseases and disorders. Finally, research could be conducted on the safety and toxicity of 2-Cyano-4-(3,4-difluorophenyl)phenol, 95%, in order to better understand its potential risks and benefits.

Synthesis Methods

2-Cyano-4-(3,4-difluorophenyl)phenol, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,4-difluorobenzaldehyde with sodium cyanide in an aqueous solution. This reaction produces a white solid that is then purified by recrystallization. Other methods of synthesis include the reaction of 3,4-difluorobenzyl bromide with sodium cyanide in an aqueous solution and the reaction of 3,4-difluorobenzaldehyde with potassium cyanide in an aqueous solution.

properties

IUPAC Name

5-(3,4-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-11-3-1-9(6-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIAAIGOKJUCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684729
Record name 3',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(3,4-difluorophenyl)phenol

CAS RN

1261919-03-2
Record name 3',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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